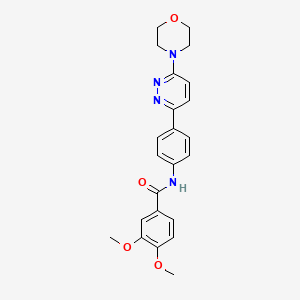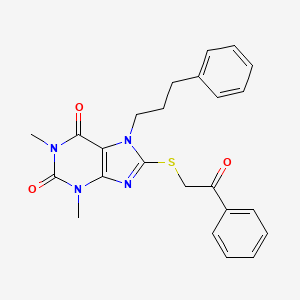
1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Ligand-Metal Complex Studies
Research into 1,3-dimethyl purine derivatives has led to the synthesis of new mixed ligand-metal complexes, combining 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with various ligands like SCN and OCN ions. These complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) show potential for various applications in chemistry and materials science due to their unique structural properties and reactivity. Studies have characterized these complexes using UV-Visible and infrared spectroscopy, elemental analysis, magnetic susceptibility, and conductivity measurements, highlighting the coordination through nitrogen and sulfur atoms in the ligand to metal ions (Shaker, 2011).
Development of New Heterocyclic Systems
Another strand of research focuses on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl purine derivatives, exploring the chemical versatility and potential pharmaceutical applications of these compounds. By modifying 1,3-dimethyl purine precursors with various chemical reactions, researchers have developed compounds with potential for further pharmacological evaluation, enriching the library of heterocyclic compounds for drug development (Hesek & Rybár, 1994).
Exploring Condensed Sulfur-Containing Systems
Innovative approaches to developing penta- and hexacyclic heterocyclic systems have been explored through reactions involving 1,3-dimethyl purine derivatives. These studies aim at constructing complex molecular architectures that could serve as key intermediates in the synthesis of biologically active compounds or materials with unique electronic properties. The formation of pyrido-thieno-diazepino-purine dione derivatives showcases the potential for creating novel compounds with significant chemical diversity (Dotsenko, Sventukh, & Krivokolysko, 2012).
Serotonin Receptor Activity Studies
Research into 1,3-dimethyl-7-phenylalkyl-purine derivatives has provided insights into their interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A. This work is crucial for understanding how structural modifications of purine derivatives influence their affinity and functional activity at these receptors, contributing to the development of new therapeutic agents for psychiatric disorders (Chłoń et al., 2001).
Anti-Inflammatory Activity Research
The anti-inflammatory properties of certain 1,3-dimethyl purine derivatives have been demonstrated in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings are critical for the ongoing search for new anti-inflammatory drugs with fewer side effects compared to current treatments (Kaminski et al., 1989).
特性
IUPAC Name |
1,3-dimethyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-26-21-20(22(30)27(2)24(26)31)28(15-9-12-17-10-5-3-6-11-17)23(25-21)32-16-19(29)18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLPCUYAVCKZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-((2-oxo-2-phenylethyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)
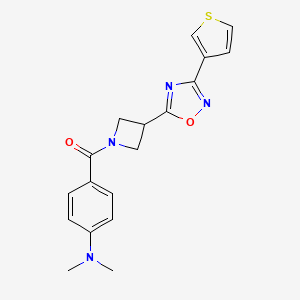

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
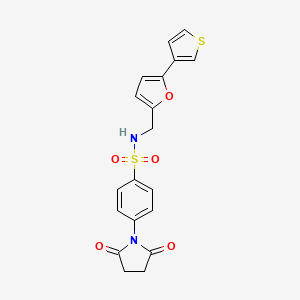

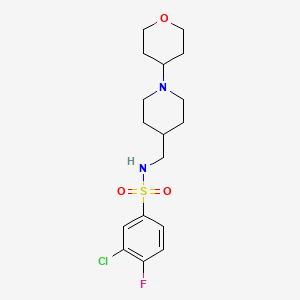
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
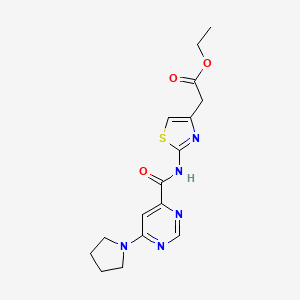
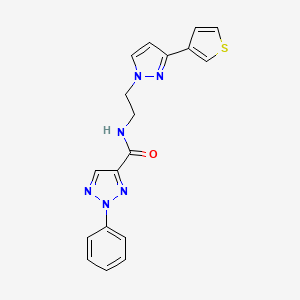
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
